molecular formula C12H17N B2861764 2-(2,5-Dimethylphenyl)pyrrolidine CAS No. 367280-98-6

2-(2,5-Dimethylphenyl)pyrrolidine

Cat. No. B2861764
CAS RN: 367280-98-6
M. Wt: 175.275
InChI Key: YDFGECBUKLAMHF-UHFFFAOYSA-N
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Description

2-(2,5-Dimethylphenyl)pyrrolidine is a unique chemical compound with the empirical formula C12H17N . It has a molecular weight of 175.27 . The SMILES string representation is Cc1ccc(C)c(c1)C2CCCN2 .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 2-(2,5-Dimethylphenyl)pyrrolidine, is a topic of interest in the field of medicinal chemistry . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring plays a significant role in the biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of 2-(2,5-Dimethylphenyl)pyrrolidine is characterized by a five-membered pyrrolidine ring attached to a phenyl ring with two methyl groups . The InChI code for this compound is 1S/C12H17N/c1-9-5-6-10(2)11(8-9)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3 .

Scientific Research Applications

Drug Discovery and Development

2-(2,5-Dimethylphenyl)pyrrolidine: is a versatile scaffold in drug discovery due to its pyrrolidine ring, which is widely used by medicinal chemists to obtain compounds for treating human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for increased three-dimensional coverage, which is crucial for the binding mode to enantioselective proteins .

Biological Activity Against Gram-Negative Bacteria

Derivatives of pyrrolidine-2,5-dione, which is structurally related to 2-(2,5-Dimethylphenyl)pyrrolidine, have shown biological activity against Gram-negative bacteria . These compounds can be synthesized without special conditions and have potential as antibacterial agents .

Anticonvulsant and Antinociceptive Agents

The pyrrolidine-2,5-dione scaffold, related to 2-(2,5-Dimethylphenyl)pyrrolidine, has been used to design and synthesize new hybrid compounds with potential anticonvulsant and antinociceptive properties . These properties are essential for the treatment of conditions like epilepsy and chronic pain .

Carbonic Anhydrase Inhibition

Compounds derived from pyrrolidine-2,5-dione have been evaluated for their inhibitory activity on human carbonic anhydrase isoenzymes . These enzymes are involved in various diseases, such as retinal disorders, making these derivatives valuable for therapeutic applications .

Stereogenicity and Enantioselectivity

The stereogenicity of carbons in the pyrrolidine ring of 2-(2,5-Dimethylphenyl)pyrrolidine allows for the creation of different stereoisomers . This feature is significant as the spatial orientation of substituents can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Exploration of Pharmacophore Space

The sp3-hybridization of the pyrrolidine ring in 2-(2,5-Dimethylphenyl)pyrrolidine enables efficient exploration of the pharmacophore space . This is crucial for the development of new compounds with targeted selectivity and improved biological activity .

Future Directions

The future directions for research on 2-(2,5-Dimethylphenyl)pyrrolidine and related compounds could involve further exploration of their synthesis, characterization, and potential applications in medicinal chemistry . This could include investigating the influence of steric factors on biological activity, studying the structure-activity relationship of the compounds, and designing new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-(2,5-dimethylphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-5-6-10(2)11(8-9)12-4-3-7-13-12/h5-6,8,12-13H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFGECBUKLAMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dimethylphenyl)pyrrolidine

CAS RN

367280-98-6
Record name 2-(2,5-dimethylphenyl)pyrrolidine
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